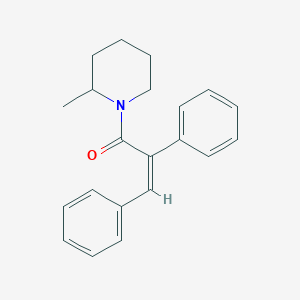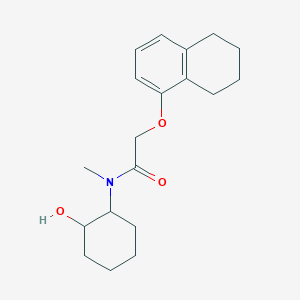
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications. A-84543 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as a selective agonist of the mu-opioid receptor. Activation of the mu-opioid receptor leads to the inhibition of pain signaling pathways in the central nervous system, resulting in analgesia. This compound has also been found to inhibit the release of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to exhibit sedative effects, making it a potential candidate for the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively complex compound, which means that it may not be suitable for all experimental setups. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 5-tert-butyl-3-isoxazolylamine with acetic anhydride to form 1-acetyl-5-tert-butyl-3-isoxazolylamine. This intermediate is then reacted with 4-piperidone to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)18-7-5-11(6-8-18)14(20)16-13-9-12(21-17-13)15(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCTZBMRGCVEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![(1S*,6R*)-9-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5369572.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)
![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5369596.png)
![N-[2-(2-{3-[1-(dimethylamino)ethyl]phenyl}-1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B5369604.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)
